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Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis,
splenomegaly, debilitating symptoms, and abnormal blood cell production.[1][2][3] The
dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT)
pathway is a central feature of MF, often driven by mutations in genes like JAK2, CALR, or
MPL. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, is the standard of care for many patients
with MF, providing significant improvements in spleen size and symptom burden.[2][4]
However, responses can be incomplete, and many patients experience a gradual loss of
response or develop resistance.[2][5]

To address these limitations, novel therapeutic strategies are being explored. Pelabresib
(formerly CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the
Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][6] BET proteins are
epigenetic "readers" that regulate the transcription of genes involved in oncogenesis and
inflammation, including those downstream of the NF-kB signaling pathway.[5][7][8] The
combination of pelabresib with ruxolitinib offers a dual-mechanism approach, targeting both
the primary JAK-STAT signaling cascade and the underlying epigenetic dysregulation, with the
potential for deeper and more durable clinical responses.[8]
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Mechanism of Action
Ruxolitinib: JAK-STAT Pathway Inhibition

Ruxolitinib is a competitive inhibitor of the ATP-binding site of JAK1 and JAK2 tyrosine kinases.
[9][10] In myelofibrosis, the JAK-STAT pathway is constitutively active, leading to uncontrolled
cell proliferation and the production of pro-inflammatory cytokines.[4][10] Ruxolitinib blocks the
phosphorylation and activation of STAT proteins, thereby downregulating the expression of
genes involved in cell growth and inflammation.[4][11] This action leads to a reduction in

splenomegaly and an alleviation of systemic symptoms.[4]
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Caption: Ruxaolitinib inhibits the JAK-STAT signaling pathway.
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Pelabresib: BET Protein Inhibition

Pelabresib selectively targets BET proteins (BRD2, BRD3, BRD4), which are crucial
epigenetic regulators.[5] These proteins bind to acetylated lysine residues on histones,

recruiting transcriptional machinery to specific gene promoters.[6][7] In myelofibrosis, BET

proteins drive the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-a) and oncogenes
via pathways like NF-kB.[5][8] By competitively binding to the bromodomains of BET proteins,
pelabresib displaces them from chromatin, leading to the downregulation of these pathogenic

genes.[6][7] This mechanism can reduce inflammation, inhibit abnormal cell proliferation, and

potentially improve bone marrow fibrosis.[5][8]
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Caption: Pelabresib inhibits BET protein-mediated gene transcription.

Rationale for Combination Therapy
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The combination of pelabresib and ruxolitinib provides a complementary and potentially
synergistic attack on the pathobiology of myelofibrosis.[12] While ruxolitinib directly targets the
hyperactive JAK-STAT signaling, pelabresib addresses the underlying epigenetic
dysregulation that drives the expression of inflammatory and oncogenic genes, some of which
are not fully controlled by JAK inhibition alone.[8] This dual approach aims to achieve more
profound and durable responses by impacting multiple hallmarks of the disease, including
splenomegaly, symptom burden, anemia, and bone marrow fibrosis.[1]
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Caption: Synergistic targeting of MF by pelabresib and ruxolitinib.

Clinical Efficacy Data

Clinical data from the Phase Il MANIFEST and Phase Il MANIFEST-2 trials have
demonstrated the efficacy and safety of combining pelabresib with ruxolitinib in JAK inhibitor-
naive patients with myelofibrosis.

Spleen Volume and Symptom Score Reduction

The combination therapy has shown statistically significant and clinically meaningful
improvements in spleen volume reduction (SVR35) and total symptom score (TSS50)
compared to ruxolitinib monotherapy.
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Table 1: Key Efficacy Endpoints at Week 24 (MANIFEST-2 Trial)

Pelabresib + Placebo + .
. . . Difference
Endpoint Ruxolitinib Ruxolitinib P-value
(95% CiI)
(n=214) (n=216)
SVR35
30.4% (21.6,
Rate[12][13] 65.9% 35.2% 39.3) <0.001
[14] '
TSS50 Rate[12]
52.3% 46.3% 6.0% (-3.5, 15.5) 0.216[15]
[13][14]
Absolute Change -1.94 (-3.92,
] -15.99 -14.05 0.0545
in TSS[12][14] 0.04)

| Mean % Spleen Volume Change[13][15] | -50.6% | -30.6% | - | - |

SVR35: 235% reduction in spleen volume from baseline. TSS50: 250% reduction in total
symptom score from baseline.

Improvements in Anemia and Bone Marrow Fibrosis

The combination therapy has also shown favorable effects on other key hallmarks of
myelofibrosis, including anemia and bone marrow fibrosis, suggesting potential disease-
modifying activity.[1][8]

Table 2: Anemia and Bone Marrow Fibrosis Outcomes (MANIFEST-2 Trial)

Endpoint (at Week 24) Pelabresib + Ruxolitinib Placebo + Ruxolitinib

Improvement in Bone
Marrow Fibrosis (=1 Grade) 38.3% 25.3%
[15][16]

Worsening in Bone Marrow
Fibrosis (=1 Grade)[15]

17.0% 27.7%
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| Patients Requiring RBC Transfusion[15] | 30.3% | 40.3% |

Data from the MANIFEST-2 trial at 48 weeks showed a sustained and deepening response in
bone marrow fibrosis improvement for the combination arm (41.0%) compared to the control
arm (15.0%).[17]

Safety and Tolerability

The combination of pelabresib and ruxolitinib was generally well-tolerated. The most common
treatment-emergent adverse events (TEAES) were hematologic.

Table 3: Key Grade >3 Treatment-Emergent Adverse Events (MANIFEST-2 Trial)

Pelabresib + Ruxolitinib Placebo + Ruxolitinib
Adverse Event (Grade =3)
(n=212) (n=214)
Any Grade =3 TEAE[13][15] 49.1% 57.0%
Thrombocytopenia[14] 13.2% 6.1%

| Anemia[14] | 23.1% | 36.5% |

Experimental Protocols

The following protocol is based on the design of the Phase Ill MANIFEST-2 clinical trial, a
pivotal study evaluating the combination therapy.[3][14]

Study Design: MANIFEST-2 Protocol

» Title: A Phase 3, Global, Randomized, Double-Blind, Active-Control Study of Pelabresib in
Combination with Ruxolitinib versus Placebo plus Ruxolitinib in JAK Inhibitor-Naive Patients
with Myelofibrosis.

e ClinicalTrials.gov Identifier: NCT04603495.[14]

» Objective: To evaluate the efficacy and safety of pelabresib plus ruxolitinib compared to

placebo plus ruxolitinib.
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o Study Population: Adult patients with primary myelofibrosis, post-polycythemia vera MF, or
post-essential thrombocythemia MF who have not previously been treated with a JAK
inhibitor.

Patient Screening
(JAKi-Naive MF, Spleen =450 cms,
Symptomatic, DIPSS Int-1 or higher)

Randomization (1:1)

Primary Endpoint Assessment
(Week 24)

Long-Term Follow-up
(Assessments at Week 48 and beyond)

Click to download full resolution via product page
Caption: Workflow of the MANIFEST-2 Phase Il clinical trial.
Key Eligibility Criteria
e Inclusion:

o Dynamic International Prognostic Scoring System (DIPSS) risk category of Intermediate-1
or higher.[3]

o Palpable spleen of =5 cm below the left costal margin or a spleen volume of 2450 cm3 by
MRI or CT.[3][8]
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o Measurable symptom burden (e.g., TSS 210 on MFSAF v4.0).[3]

o Adequate hematologic function (e.g., platelet count =100 x 10°/L).[3]

e Exclusion:
o Prior treatment with any JAK inhibitor.

o Peripheral blast count >5%.[3]

Treatment Regimen

o Experimental Arm:

o Pelabresib: 125 mg orally, once daily for 14 days, followed by a 7-day break (21-day
cycle).[14]

o Ruxolitinib: 10 or 15 mg orally, twice daily (dose adjusted as needed).[14]
e Control Arm:
o Placebo: Matched to pelabresib, administered on the same schedule.[14]

o Ruxolitinib: Dosed as in the experimental arm.[14]

Endpoints and Assessments

e Primary Endpoint:

o Proportion of patients achieving a 235% reduction in spleen volume (SVR35) from
baseline at Week 24, as measured by MRI or CT.[12][14]

o Key Secondary Endpoints:

o Proportion of patients achieving a >50% reduction in Total Symptom Score (TSS50) from
baseline at Week 24, using the Myelofibrosis Symptom Assessment Form (MFSAF v4.0).
[12][14]

o Absolute change in TSS from baseline at Week 24.[12][14]
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e Other Endpoints:

o Hemoglobin response and transfusion independence.[1]

o Change in bone marrow fibrosis grade.[1][17]

o Overall survival and safety.

o Assessment Schedule:

o

Spleen volume is assessed by MRI or CT at baseline and Week 24.

[¢]

Symptom scores are collected electronically at baseline and regularly throughout the
study.

[¢]

Bone marrow biopsies are performed at baseline and at specified intervals (e.g., Week 24
and Week 48) for central pathology review.

[¢]

Safety is monitored continuously through physical exams, vital signs, and laboratory tests.

Conclusion

The combination of the BET inhibitor pelabresib and the JAK inhibitor ruxolitinib represents a
promising therapeutic strategy for treatment-naive patients with myelofibrosis. By targeting two
distinct and complementary pathogenic pathways, this combination has demonstrated a
superior ability to reduce spleen volume and a strong trend toward improving symptom burden
compared to ruxolitinib monotherapy.[12][13] Furthermore, the encouraging data on anemia
and bone marrow fibrosis improvement suggest a potential for disease modification,
addressing a significant unmet need in the management of myelofibrosis.[16][17] The well-
tolerated safety profile supports its use in the frontline setting.[14] These findings position the
pelabresib-ruxolitinib combination as a potential new standard of care for JAK inhibitor-naive
myelofibrosis.
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Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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